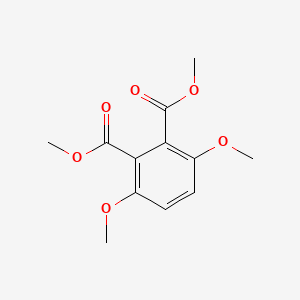

Dimethyl 3,6-dimethoxyphthalate

CAS No.: 65489-47-6

Cat. No.: VC19389431

Molecular Formula: C12H14O6

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65489-47-6 |

|---|---|

| Molecular Formula | C12H14O6 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3 |

| Standard InChI Key | VIDQHWQUEYHLMI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Dimethyl 3,6-dimethoxyphthalate (C₁₂H₁₄O₆) is a diester of phthalic acid with methoxy substituents. Its molecular structure combines two methyl ester groups at the ortho positions (1,2-) and methoxy groups at the meta (3,6-) positions of the aromatic ring. The addition of methoxy groups introduces steric and electronic effects that distinguish it from simpler phthalates like dimethyl phthalate (DMP, C₁₀H₁₀O₄) .

Molecular Formula and Weight

-

Molecular formula: C₁₂H₁₄O₆

-

Molecular weight: 254.24 g/mol (calculated based on isotopic composition ).

Spectroscopic Data

While specific spectral data for dimethyl 3,6-dimethoxyphthalate are unavailable, analogous compounds such as dimethyl 3,5-dimethoxyphthalate (CAS 24953-73-9) suggest characteristic infrared (IR) peaks for ester carbonyl (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) would likely show distinct aromatic proton signals split by substituent positions .

Synthesis and Production Pathways

The synthesis of dimethyl 3,6-dimethoxyphthalate likely follows a multi-step esterification and functionalization process, drawing parallels to dimethyl phthalate production .

Esterification of Phthalic Anhydride

The base structure could be derived from phthalic anhydride, which undergoes esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) :

Subsequent methoxylation at the 3- and 6-positions would require electrophilic aromatic substitution or directed ortho-metalation strategies, though specific conditions remain undocumented in available literature.

Purification Techniques

Post-synthesis purification may involve:

-

Ion exchange: To remove residual metal ions (e.g., sodium) introduced during neutralization .

-

Azeotropic stripping: Steam or nitrogen stripping under vacuum to eliminate volatile impurities like methyl benzoate .

Table 1: Comparative Synthesis Parameters for Phthalate Esters

| Parameter | Dimethyl Phthalate | Dimethyl 3,5-Dimethoxyphthalate |

|---|---|---|

| Catalyst | H₂SO₄ | Not reported |

| Reaction Temp (°C) | 100–140 | Not reported |

| Purification | Ion exchange, stripping | Column chromatography |

| Purity (%) | >99 | >95 |

Physicochemical Properties

Thermal Stability

Unsubstituted dimethyl phthalate exhibits a boiling point of 65 °C and flash point of 11 °C . Methoxy groups are expected to increase thermal stability due to electron-donating effects, potentially raising the boiling point above 100 °C.

Solubility and Reactivity

-

Solubility: Likely miscible with organic solvents (e.g., methanol, acetone) but insoluble in water, similar to DMP .

-

Hydrolysis: Susceptible to esterase-mediated hydrolysis in biological systems, forming monoester metabolites .

Toxicological and Environmental Considerations

Mammalian Toxicity

DMP undergoes rapid hydrolysis to monomethyl phthalate (MMP) in rodent models, with low acute toxicity (LD₅₀ >5 g/kg) . Methoxy groups could alter metabolic pathways, necessitating targeted studies.

Environmental Persistence

Phthalate esters are subject to microbial degradation, but methoxy groups may impede hydrolysis rates, increasing environmental persistence .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methoxylation protocols to isolate the 3,6-isomer.

-

Spectroscopic Characterization: Publish IR, NMR, and mass spectra for definitive identification.

-

Toxicity Profiling: Evaluate endocrine disruption potential using in vitro assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume